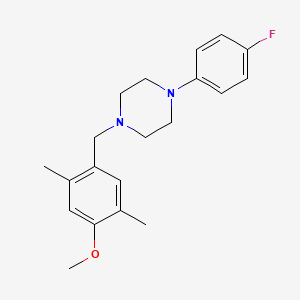![molecular formula C14H19ClN2O4S B5760175 N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CMPD101" and is a member of the sulfonamide class of compounds. CMPD101 has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The exact mechanism of action of CMPD101 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. CMPD101 has also been shown to inhibit the activity of the proteasome, a complex involved in protein degradation, which may contribute to its anti-cancer properties.
Biochemical and physiological effects:
CMPD101 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. CMPD101 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, CMPD101 has been shown to inhibit the replication of viruses such as HIV and hepatitis C.
実験室実験の利点と制限
CMPD101 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, there are also some limitations to using CMPD101 in lab experiments. It has been shown to be cytotoxic at high concentrations, which may limit its use in certain assays. In addition, the exact mechanism of action of CMPD101 is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several potential future directions for research on CMPD101. One area of interest is its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as a cancer treatment, either as a standalone therapy or in combination with other treatments such as chemotherapy. Finally, there is potential for CMPD101 as a treatment for viral infections such as HIV and hepatitis C, although more research is needed to fully understand its anti-viral properties.
合成法
The synthesis of CMPD101 involves the reaction of 5-chloro-2-methoxyaniline with pyrrolidine-1-carbonyl chloride to form N-(5-chloro-2-methoxyphenyl)-N-(pyrrolidin-1-yl)carbonyl chloride. This intermediate is then reacted with methanesulfonamide to form CMPD101.
科学的研究の応用
CMPD101 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. CMPD101 has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, CMPD101 has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-21-13-6-5-11(15)9-12(13)17(22(2,19)20)10-14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNNTWJYIUALPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)
![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)




![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)
![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B5760169.png)